(Z)-4-Aminobut-2-enoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
(Z)-4-Aminobut-2-enoic acid;2,2,2-trifluoroacetic acid: is a compound that combines the properties of both (Z)-4-Aminobut-2-enoic acid and 2,2,2-trifluoroacetic acid The (Z)-4-Aminobut-2-enoic acid is an unsaturated amino acid, while 2,2,2-trifluoroacetic acid is a strong organic acid widely used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions:
(Z)-4-Aminobut-2-enoic acid: can be synthesized through the reaction of 4-aminobutyric acid with an appropriate dehydrating agent to form the unsaturated amino acid.
2,2,2-Trifluoroacetic acid: is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Industrial Production Methods:
Electrofluorination Method: Acetyl chloride or acetic anhydride is subjected to electrofluorination, producing trifluoroacetyl fluoride, which is then hydrolyzed to form 2,2,2-trifluoroacetic acid.
Oxidation Method: An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.
Chemical Reactions Analysis
Types of Reactions:
Substitution: 2,2,2-Trifluoroacetic acid can participate in substitution reactions due to its strong acidic nature.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in trifluoroacetic acid is used to oxidize aromatic rings.
Reduction: Lithium aluminum hydride is used for the reduction of amides.
Substitution: Various nucleophiles can be used in substitution reactions with 2,2,2-trifluoroacetic acid.
Major Products:
Oxidation: Oxidized aromatic compounds.
Reduction: Reduced amides.
Substitution: Substituted trifluoroacetates.
Scientific Research Applications
Chemistry:
Organic Synthesis: 2,2,2-Trifluoroacetic acid is widely used as a reagent in organic synthesis due to its strong acidity and ability to introduce trifluoromethyl groups.
Biology:
Protein Sequencing: It is used in peptide synthesis and protein sequencing due to its ability to cleave peptide bonds.
Medicine:
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and as a solvent in industrial processes.
Mechanism of Action
Molecular Targets and Pathways:
Acidic Properties: The strong acidity of 2,2,2-trifluoroacetic acid allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products.
Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group stabilizes reaction intermediates and enhances the reactivity of the compound.
Comparison with Similar Compounds
Acetic Acid: Unlike 2,2,2-trifluoroacetic acid, acetic acid is a weaker acid and lacks the electron-withdrawing trifluoromethyl group.
Trichloroacetic Acid: Trichloroacetic acid is another strong acid but is less acidic than 2,2,2-trifluoroacetic acid due to the presence of chlorine atoms instead of fluorine.
Uniqueness:
Properties
IUPAC Name |
(Z)-4-aminobut-2-enoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.C2HF3O2/c5-3-1-2-4(6)7;3-2(4,5)1(6)7/h1-2H,3,5H2,(H,6,7);(H,6,7)/b2-1-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUISKLZGASSRF-ODZAUARKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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